5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a nitrogen-containing heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine class. These compounds are characterized by their fused pyrrole and pyridine rings, which contribute to their unique chemical properties and biological activities. The specific structure of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine allows it to participate in various chemical reactions and biological mechanisms, making it a subject of interest in medicinal chemistry and drug development.
This compound is synthesized through various chemical methods that involve the modification of existing pyrrolo[2,3-b]pyridine derivatives. It is classified as a heterocyclic amine due to the presence of nitrogen atoms in its ring structure. The compound's classification can also extend to its potential pharmacological activities, particularly as a scaffold for developing inhibitors against specific biological targets.
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can be achieved through several approaches:
The molecular structure of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can be described as follows:
The compound exhibits a planar structure due to its aromatic rings, which contributes to its stability and potential interactions with biological targets.
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo several chemical reactions:
The mechanism of action for compounds like 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine often involves interactions with specific biological targets such as enzymes or receptors:
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine possesses several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for further pharmaceutical applications.
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific applications:
The pyrrolo[2,3-b]pyridine scaffold—commonly termed 7-azaindole—constitutes a privileged heterocyclic framework in contemporary drug discovery. Characterized by a bicyclic structure fusing pyrrole and pyridine rings, this scaffold serves as a bioisosteric replacement for purine nucleobases, enabling targeted interactions with ATP-binding sites of kinases and other biological targets. The strategic incorporation of nitrogen atoms confers distinct physicochemical advantages, including enhanced aqueous solubility, improved binding specificity, and optimized pharmacokinetic profiles compared to canonical indole or purine systems [5] [8]. Derivatives like 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1379302-52-9, MW: 147.18 g/mol, Formula: C₈H₉N₃) exemplify the scaffold’s versatility, featuring an aminomethyl substituent that facilitates critical hydrogen bonding interactions with kinase domains [3] [8]. This molecular architecture underpins its prominence in oncology-focused kinase inhibitor development, particularly against Bruton’s tyrosine kinase (BTK), vascular endothelial growth factor receptors (VEGFR), and cyclin-dependent kinases (CDKs) [2] [7] [10].
7-Azaindole derivatives function as purine isosteres by mimicking adenine’s hydrogen-bonding topology while offering superior drug-like properties. The nitrogen atom at position 7 (pyridine-like nitrogen) reduces basicity and enhances metabolic stability compared to indole scaffolds. This modification decreases logP values, improving aqueous solubility—a critical parameter for oral bioavailability [5] [6]. The 4-amino group in 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine further enables formation of bidentate hydrogen bonds with kinase hinge regions, analogous to native ATP interactions [8].
Table 1: Comparative Analysis of Purine, Indole, and 7-Azaindole Scaffolds
Property | Purine | Indole | 7-Azaindole |
---|---|---|---|
H-Bond Acceptors | 3 | 1 | 2 |
cLogP (Avg) | -0.82 | 2.18 | 1.32 |
Aqueous Solubility (µM) | Low | Very Low | Moderate-High |
Metabolic Stability | Moderate | Low | High |
Notable applications include:
Figure: Hydrogen Bonding Patterns of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine in Kinase Binding Sites
Kinase Hinge Region │ ├─ H-bond donor → N1 of pyrrolopyridine └─ H-bond acceptor → C4-NH₂
This pharmacophore model underpins the scaffold’s utility across >20 kinase targets, including AAK1 and TNIK [7] [10].
5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine serves as a critical building block for type II kinase inhibitors that target inactive kinase conformations. The methyl group at C5 modulates electron density across the bicyclic system, enhancing affinity for hydrophobic pockets adjacent to ATP-binding sites [5] [8]. Meanwhile, the C4-amino group anchors polar interactions with catalytic lysine residues, enabling sub-micromolar potency against multiple oncokinases.
In Bruton’s tyrosine kinase (BTK) inhibition, derivatives like 3p (IC₅₀ = 6.0 nM) incorporate this scaffold to exploit a hydrophobic cleft near Thr474. The methyl group enables favorable van der Waals contacts with Leu408, while the C4-amino group hydrogen-bonds with Glu475 [2]. This dual interaction disrupts BTK-mediated B-cell receptor signaling, showing superior activity to pyrrolo[2,3-d]pyrimidine analogs in Ramos cell assays (IC₅₀ = 14 nM vs. 20-50 nM) [2].
Table 2: Structure-Activity Relationship of BTK Inhibitors Featuring 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Compound | R Group | BTK IC₅₀ (nM) | Cellular IC₅₀ (nM) |
---|---|---|---|
3n | 4-Cyanophenyl | 8.2 | 18 |
3p | 3-Chloro-4-fluorophenyl | 6.0 | 14 |
3q | 3,4-Dichlorophenyl | 7.5 | 22 |
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves:
Table 3: Key Kinase Inhibitor Derivatives Synthesized from 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Kinase Target | Derivative Structure | IC₅₀ (nM) | Therapeutic Application |
---|---|---|---|
BTK | N-(3-((2-(4-fluorophenyl)-5-methyl-7-azaindol-4-ylamino)methyl)pyridin-2-yl)-N-methylmethanesulfonamide [1] | 6.0 | Rheumatoid arthritis |
VEGFR-2 | 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(5-methyl-7-azaindol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine [9] | 3.1 | Solid tumors |
AAK1 | 3-(1H-imidazol-2-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine [7] | 8.7 | Antiviral agents |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1